N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a diketone.
Anthracene Derivative Attachment: The anthracene derivative is introduced through a Friedel-Crafts alkylation reaction, where the anthracene moiety is alkylated with a suitable alkyl halide.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoxaline ring, converting it to a dihydroquinoxaline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline and anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline and anthracene derivatives.
Scientific Research Applications
N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzamide
- 3-[(12-Methyl-9,10-dihydro-9,10-ethanoanthracene)-11-yl]-3-oxo-2-(triphenylphosphoranylidene)propanoic acid methyl ester
Uniqueness
N-(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide stands out due to its unique combination of a quinoxaline ring and an anthracene derivative, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H25N3O4S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)quinoxaline-6-sulfonamide |
InChI |
InChI=1S/C27H25N3O4S/c1-29-23-12-11-17(14-24(23)30(2)27(32)26(29)31)35(33,34)28-15-16-13-22-18-7-3-5-9-20(18)25(16)21-10-6-4-8-19(21)22/h3-12,14,16,22,25,28H,13,15H2,1-2H3 |
InChI Key |
TXCIAOYABGGFEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCC3CC4C5=CC=CC=C5C3C6=CC=CC=C46)N(C(=O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.